7-Methylchroman-3-one
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Overview
Description
7-Methylchroman-3-one is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused with a dihydropyran ring, with a methyl group attached at the 7th position and a ketone group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-3-one typically involves the Pechmann condensation reaction. This reaction uses resorcinol and ethyl acetoacetate as starting materials, with sulfuric acid as a catalyst. The reaction proceeds through transesterification, intramolecular hydroxylalkylation, and dehydration steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Pechmann condensation reaction remains a fundamental approach due to its simplicity and efficiency in producing various substituted chromanones .
Chemical Reactions Analysis
Types of Reactions: 7-Methylchroman-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Various substituents can be introduced at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: this compound can be oxidized to 7-carboxychroman-3-one.
Reduction: Reduction of the ketone group yields 7-methylchroman-3-ol.
Substitution: Various substituted derivatives of this compound can be synthesized depending on the reagents used.
Scientific Research Applications
7-Methylchroman-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: this compound is used in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methylchroman-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl group at the 7th position but shares the core structure.
7-Hydroxychroman-3-one: Has a hydroxyl group instead of a methyl group at the 7th position.
Coumarin: Similar structure but with a lactone ring instead of a dihydropyran ring.
Uniqueness: 7-Methylchroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
7-methyl-4H-chromen-3-one |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-4H,5-6H2,1H3 |
InChI Key |
CGATXFNYTCWSFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(=O)CO2)C=C1 |
Origin of Product |
United States |
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